N-(4-ethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide
Description
The compound N-(4-ethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide belongs to the 1,2,3-triazole carboxamide family, characterized by a triazole core substituted with a methyl group at position 5, a 3-(trifluoromethyl)phenyl group at position 1, and a 4-ethoxyphenyl amide moiety. The compound’s synthesis likely involves coupling 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS: 499771-21-0, mp 155–156°C ) with 4-ethoxyaniline under standard amidation conditions .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N4O2/c1-3-28-16-9-7-14(8-10-16)23-18(27)17-12(2)26(25-24-17)15-6-4-5-13(11-15)19(20,21)22/h4-11H,3H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLHAGDEGFLIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies based on available research.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the 4-ethoxyphenyl and trifluoromethyl groups contributes to its unique chemical properties, potentially influencing its interaction with biological targets.
- Molecular Formula : C16H16F3N5O
- Molecular Weight : 353.32 g/mol
- CAS Number : Not specified in the sources.
Antimicrobial Properties
Research indicates that triazole derivatives often exhibit antimicrobial activity. A study on related triazole compounds demonstrated significant antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentrations (MICs) for effective compounds ranged from 0.25 to 4 µg/mL .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Triazole Derivative A | 0.5 | Effective against E. coli |
| Triazole Derivative B | 2.0 | Effective against S. aureus |
| N-(4-ethoxyphenyl)-5-methyl... | TBD | Potentially effective |
Antiviral Activity
Triazole compounds have also been evaluated for their antiviral properties. In particular, derivatives similar to this compound have shown inhibition of viral replication in cell cultures. For instance, compounds with structural similarities demonstrated IC50 values in the low micromolar range against hepatitis C virus (HCV) serine protease .
The biological activity of triazoles is often attributed to their ability to interact with specific enzymes or receptors within microbial cells or viral particles. The proposed mechanisms include:
- Enzyme Inhibition : Compounds may inhibit key enzymes required for microbial growth or viral replication.
- Membrane Disruption : Some triazoles disrupt microbial cell membranes, leading to cell death.
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of triazole derivatives for their antimicrobial efficacy against clinical isolates. The results indicated that modifications to the triazole ring significantly influenced antibacterial activity. The compound N-(4-ethoxyphenyl)-5-methyl exhibited promising results, warranting further investigation into its structure-activity relationship (SAR).
Study 2: Antiviral Activity Against HCV
Another study focused on the antiviral potential of triazole derivatives against HCV. The results showed that certain substitutions at the triazole ring enhanced inhibitory activity against HCV serine protease, suggesting that N-(4-ethoxyphenyl)-5-methyl could be a candidate for further antiviral drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Core
Position 1 (Aryl Group)
- Target Compound : 3-(Trifluoromethyl)phenyl group.
- The trifluoromethyl group enhances lipophilicity and metabolic stability.
- Compound 3o () : 2-Fluorophenyl substituent.
- Smaller halogen (F) reduces steric bulk but maintains electron-withdrawing effects.
- Compound 19a () : Benzyloxy-substituted aryl groups.
- Increased hydrophobicity due to benzyloxy moieties.
Position 5 (Methyl Group)
Amide Substituent Variations
Physicochemical and Structural Properties
Conformational Analysis
- Dihedral Angles () :
- The target compound’s 3-(trifluoromethyl)phenyl and 4-ethoxyphenyl groups likely induce a dihedral angle >70° between the triazole and aryl planes due to steric hindrance.
- Comparatively, ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate exhibits a smaller angle (50.3°), favoring planar conformations .
Key Differentiators of the Target Compound
Trifluoromethyl Group : Enhances binding to hydrophobic pockets in biological targets compared to halogenated analogs (e.g., 2-fluorophenyl in 3o) .
Ethoxy Amide Substituent : Balances solubility and membrane permeability better than bulky groups (e.g., oxazolylmethyl in LELHOB) .
Crystallinity : Higher melting point (155–156°C) vs. benzyloxy-protected analogs (120–122°C) suggests superior solid-state stability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including cycloaddition for triazole ring formation and subsequent functionalization. For example:
Step 1 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core.
Step 2 : Carboxamide coupling using EDCI/HOBt or DCC as coupling agents.
Step 3 : Introduction of the 4-ethoxyphenyl and 3-(trifluoromethyl)phenyl groups via nucleophilic substitution or Suzuki-Miyaura cross-coupling.
- Optimization : Catalysts like Pd(PPh₃)₄ for cross-coupling and elevated temperatures (80–120°C) improve yields. Purity is monitored via TLC, with final characterization by , , and HRMS .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- NMR : signals at δ 8.1–8.3 ppm (triazole protons), δ 4.0–4.2 ppm (ethoxy group), and δ 2.5 ppm (methyl group). confirms trifluoromethyl (-CF₃) resonance near δ -60 ppm.
- Mass Spectrometry : HRMS m/z [M+H]⁺ calculated for : 414.13.
- IR : Stretching vibrations at 1680–1700 cm⁻¹ (amide C=O) and 1120 cm⁻¹ (C-F).
- Validation : Cross-referencing with computational simulations (e.g., Gaussian) ensures structural accuracy .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Assays :
- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to controls like doxorubicin.
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases.
- Data Interpretation : Activity thresholds (e.g., IC₅₀ < 10 µM) guide prioritization for further study .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents (e.g., ethoxy vs. trifluoromethyl groups) in biological activity?
- Design :
Systematic Substitution : Synthesize analogs with variations (e.g., replacing ethoxy with methoxy or trifluoromethyl with methyl).
Biological Testing : Compare IC₅₀ values across analogs in target assays.
Computational Analysis : Molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or CYP450.
- Case Study : Ethoxy groups enhance solubility but may reduce membrane permeability, while trifluoromethyl improves metabolic stability .
Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?
- Root Causes :
- Experimental Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or assay protocols (e.g., serum concentration).
- Compound Purity : HPLC purity >95% required; impurities (e.g., unreacted intermediates) may skew results.
- Resolution :
- Meta-Analysis : Compare studies using standardized metrics (e.g., pIC₅₀).
- Dose-Response Validation : Replicate assays in triplicate with internal controls .
Q. Which computational methods are most effective for predicting pharmacokinetic properties (e.g., logP, bioavailability) of this compound?
- Tools :
- ADMET Prediction : SwissADME or pkCSM for logP (>3 indicates lipophilicity), BBB permeability, and CYP inhibition.
- MD Simulations : GROMACS for membrane permeability studies.
- Validation : Correlate predictions with in vitro Caco-2 permeability assays .
Q. How can crystallography or advanced NMR techniques (e.g., NOESY) resolve ambiguities in the compound’s 3D conformation?
- Methods :
- X-Ray Crystallography : Single-crystal diffraction (Mo-Kα radiation) to determine bond lengths/angles.
- NOESY : Detect through-space proton interactions to confirm amide rotamer preferences.
- Case Study : Triazole ring planarity and amide group orientation impact binding to hydrophobic enzyme pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
